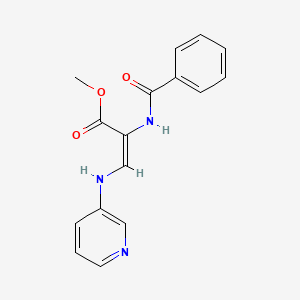

methyl (E)-2-benzamido-3-(pyridin-3-ylamino)prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

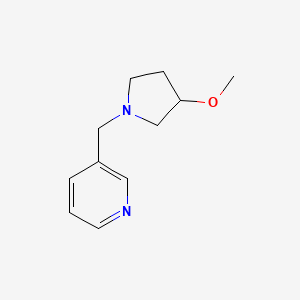

“Methyl (E)-2-benzamido-3-(pyridin-3-ylamino)prop-2-enoate” is a chemical compound with a molecular weight of 297.31 . The IUPAC name for this compound is "methyl (2E)-2-(benzoylamino)-3-(3-pyridinylamino)-2-propenoate" .

Molecular Structure Analysis

The InChI code for “this compound” is "1S/C16H15N3O3/c1-22-16(21)14(11-18-13-8-5-9-17-10-13)19-15(20)12-6-3-2-4-7-12/h2-11,18H,1H3,(H,19,20)/b14-11+" . This code provides a way to represent the compound’s molecular structure in a standard format.Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its exact mass is 149.047684 and it has a LogP value of 1.05 . The compound’s vapour pressure is 0.0±0.7 mmHg at 25°C .Scientific Research Applications

Synthesis and Transformation for Heterocyclic Systems : Methyl (E)-2-benzamido-3-(pyridin-3-ylamino)prop-2-enoate and its analogs are valuable synthons for the preparation of various polyfunctional heterocyclic systems, such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others, which have diverse applications in pharmaceuticals and material science (Pizzioli et al., 1998).

Preparation of Complex Heterocyclic Compounds : This compound serves as a reagent in the synthesis of complex heterocyclic compounds, including pyrido[1,2-a]pyrimidin-4-ones and benzopyran-2-ones. These compounds are significant in the development of new medicinal drugs and materials (Selič et al., 1997).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism : This compound has been used to study the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. Understanding the metabolism of such compounds is crucial in developing effective cancer treatments (Gong et al., 2010).

Formation of Benzene Derivatives : Research has shown that (E)-β-enamino amides react with certain reagents to yield benzene derivatives and other complex structures, demonstrating the versatility of these compounds in organic synthesis (Nuvole & Paglietti, 1989).

Discovery of Orally Active Histone Deacetylase Inhibitors : This compound has been involved in the discovery of orally active histone deacetylase inhibitors, which are significant in cancer therapy due to their ability to inhibit cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “methyl (E)-2-benzamido-3-(pyridin-3-ylamino)prop-2-enoate” are not available in the retrieved data, it’s worth noting that compounds with similar structures, such as indole derivatives, have diverse biological activities and immense potential for therapeutic applications . This suggests that “this compound” could also have potential for further exploration in the field of medicinal chemistry.

Properties

IUPAC Name |

methyl (E)-2-benzamido-3-(pyridin-3-ylamino)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-22-16(21)14(11-18-13-8-5-9-17-10-13)19-15(20)12-6-3-2-4-7-12/h2-11,18H,1H3,(H,19,20)/b14-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHALJHGWSOOPDJ-SDNWHVSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CNC1=CN=CC=C1)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C\NC1=CN=CC=C1)/NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2415625.png)

![N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride](/img/structure/B2415628.png)

![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2415632.png)

![1-(3-chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2415639.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2415643.png)

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2415647.png)

![3-benzamido-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B2415648.png)